molecular formula C9H14N2O2 B11760244 (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol

(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol

Cat. No.: B11760244
M. Wt: 182.22 g/mol
InChI Key: NKLWHGBGIHLJPE-UHFFFAOYSA-N
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Description

(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol is an organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This chemical features an imidazole ring, a prominent heterocycle in medicinal chemistry, which is protected by a tetrahydropyran (THP) group. The presence of the hydroxymethyl group on the imidazole ring provides a handle for further chemical modification, making this compound a valuable chiral building block and intermediate in organic synthesis . As a multifunctional scaffold, it is primarily used in the research and development of pharmaceuticals and other biologically active molecules. The structural motifs present in this compound are commonly found in ligands for various biological targets. Researchers utilize this chemical for the exploration of new therapeutic agents and the synthesis of complex molecular architectures. Its role is pivotal in the construction of novel compounds for screening and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

[1-(oxan-2-yl)imidazol-2-yl]methanol

InChI

InChI=1S/C9H14N2O2/c12-7-8-10-4-5-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2

InChI Key

NKLWHGBGIHLJPE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CN=C2CO

Origin of Product

United States

Preparation Methods

Synthesis of 1H-Imidazol-2-ylmethanol

The hydroxymethyl group is introduced via reduction of 1H-imidazole-2-carbaldehyde. A typical procedure involves:

  • Formylation of imidazole : Reaction with DMF/POCl₃ to yield 1H-imidazole-2-carbaldehyde.

  • Reduction to alcohol : Treatment with sodium borohydride (NaBH₄) in methanol at 0–25°C for 1–2 hours.

Example Conditions

StepReagents/ConditionsYield
1DMF, POCl₃, 0°C → rt, 4 h75%
2NaBH₄, MeOH, 0°C, 1 h82%

THP Protection of the Imidazole Nitrogen

The nitrogen at the 1-position is protected using 3,4-dihydro-2H-pyran (DHP) under acidic conditions:

  • Reaction setup : 1H-imidazol-2-ylmethanol, DHP, and catalytic p-toluenesulfonic acid (PTSA) in dichloromethane (DCM).

  • Stirring : 12–24 hours at room temperature.

  • Workup : Neutralization with aqueous NaHCO₃, extraction with DCM, and column chromatography (ethyl acetate/hexane).

Optimization Insights

  • Excess DHP (1.5–2 equiv) improves conversion.

  • Anhydrous conditions prevent THP hydrolysis.

Example Data

ParameterValue
Temperature25°C
Time18 h
Yield68%

Synthetic Route 2: Imidazole Ring Formation Post-THP Protection

This route constructs the imidazole ring after introducing the THP group, minimizing side reactions involving the hydroxymethyl group.

Synthesis of THP-Protected Amine Intermediate

A THP-protected glycine derivative serves as the precursor:

  • Protection : Glycine methyl ester reacts with DHP/PTSA in DCM to form THP-protected glycine methyl ester.

  • Cyclization : Condensation with ammonium acetate and an aldehyde (e.g., formaldehyde) under microwave irradiation (120°C, 30 min) forms the imidazole ring.

Critical Notes

  • Microwave irradiation enhances reaction efficiency and reduces byproducts.

  • The hydroxymethyl group is introduced via formaldehyde during cyclization.

Example Conditions

StepReagents/ConditionsYield
1Glycine, DHP, PTSA, DCM, 24 h89%
2NH₄OAc, HCHO, MW, 120°C, 30 min54%

Synthetic Route 3: Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular construction of the imidazole-THP scaffold.

Suzuki-Miyaura Coupling

A THP-protected imidazole boronic ester couples with a hydroxymethyl-containing aryl halide:

  • Boronic ester preparation : 1-(THP)-imidazole reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

  • Coupling : Reaction with 2-(bromomethyl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in THF/H₂O at 80°C.

Key Observations

  • THF/water mixtures (4:1) optimize solubility and reaction rates.

  • Yields depend on the steric bulk of the boronic ester.

Example Data

ParameterValue
CatalystPd(PPh₃)₄
SolventTHF/H₂O
Yield61%

Comparative Analysis of Synthetic Routes

Table 1: Route Comparison

RouteAdvantagesLimitationsYield Range
1Short sequence, high atom economyRequires preformed imidazole methanol60–70%
2Avoids handling unstable intermediatesMulti-step, moderate yields50–60%
3Modular, scalableHigh catalyst loading50–65%

Critical Reaction Optimization Parameters

Acid Catalysis in THP Protection

  • Catalyst choice : PTSA > HCl > CSA (camphorsulfonic acid) in terms of reaction rate.

  • Solvent effects : Dichloromethane > THF > EtOAc for minimizing side reactions.

Purification Challenges

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) effectively separates THP-protected products.

  • Crystallization : Ethanol/water mixtures (3:1) precipitate the product with >95% purity .

Chemical Reactions Analysis

Types of Reactions

(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and aryl halides are used under conditions such as Friedel-Crafts alkylation or halogenation.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated, alkylated, or arylated imidazole derivatives.

Scientific Research Applications

(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its effects on cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Crystallinity

(a) 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine
  • Structure : Contains a dihydroperimidine ring fused to an imidazole, lacking the THP and hydroxymethyl groups.
  • Solubility: Insoluble in methanol, similar to its dehydrogenated analogue (2-(1H-imidazol-2-yl)-1H-perimidine). However, unlike the latter, it forms a methanol solvate due to the imidazolyl NH group’s position in the non-aromatic structure .
  • Key Difference : The absence of conjugation in dihydroperimidine alters solvate formation behavior compared to aromatic analogues .
(b) (1-Methyl-1H-imidazol-2-yl)methanol
  • Structure : Features a methyl group at the 1-position and a hydroxymethyl group at the 2-position of imidazole.
  • Properties : Molecular formula C5H8N2O (MW 112.13 g/mol), commercially available as a stable solid .
  • Comparison : The methyl group simplifies the structure compared to the THP-substituted compound, likely enhancing solubility in polar solvents. The THP group in the target compound may reduce water solubility due to increased hydrophobicity.
(c) (5-Methyl-1H-imidazol-2-yl)methanol Hydrochloride
  • Structure : Includes a methyl group at the 5-position and a hydroxymethyl group at the 2-position, with a hydrochloride salt.
(a) Eco-Friendly Protocols
  • Dihydroperimidine Derivative: Synthesized at room temperature in methanol, emphasizing solvent selection (methanol > acetonitrile/THF) for optimal yield and purity .
  • Target Compound: No direct synthesis details are provided, but analogous imidazole-methanol compounds often employ protective groups (e.g., THP) during multi-step syntheses .
(b) Oxidation of Hydroxymethyl Groups
  • (1-Alkyl-1H-benzo-[d]imidazole-2-yl)methanol: The hydroxymethyl group is oxidized to a carbaldehyde using Dess-Martin periodinane (DMP), highlighting the reactivity of this functional group in related compounds .

Data Tables

Table 2: Solubility and Functional Behavior

Compound Solubility in Methanol Solvate Formation Reactivity of -CH2OH
(1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol Not reported Not observed Likely oxidizable
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine Insoluble Forms methanol solvate Not reported
(1-Methyl-1H-imidazol-2-yl)methanol Soluble No Used in further derivatization

Biological Activity

The compound (1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-yl)methanol is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : Not provided in the sources.

The biological activity of this compound can be attributed to its structural features, particularly the imidazole ring, which is known for its role in enzyme inhibition and receptor binding. The tetrahydropyran moiety may enhance solubility and bioavailability, making it a suitable candidate for drug formulation.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibited bacterial growth, suggesting that this compound may possess similar activity against various pathogens .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer effects due to their ability to interact with cellular targets involved in tumor progression. For instance, studies on related compounds have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Activity : A study conducted on a series of imidazole derivatives, including those with tetrahydropyran substitutions, reported a significant reduction in the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity comparable to standard antibiotics .
  • Anticancer Research : In vitro studies demonstrated that related imidazole compounds induced apoptosis in various cancer cell lines. For example, a derivative similar to this compound showed IC50 values in the low micromolar range against breast cancer cells .

Data Tables

Biological ActivityReferenceObservations
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Anticancer Induced apoptosis in cancer cell lines with low IC50 values

Q & A

Q. Methodological Considerations :

  • Temperature control : Reflux temperatures (60–80°C) optimize imidazole ring formation while minimizing decomposition .
  • Catalyst selection : Acidic conditions (e.g., glacial acetic acid) enhance imine or amide bond formation in intermediate steps .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Q. Basic Research Focus

  • <sup>1</sup>H NMR : Key signals include:
    • Imidazole protons: δ 6.8–7.5 ppm (split into multiplets due to coupling with adjacent groups) .
    • Tetrahydropyran protons: δ 3.5–4.0 ppm (m, axial/equatorial H) and δ 1.5–2.0 ppm (m, cyclic ether CH2 groups) .
  • IR Spectroscopy : Stretching vibrations for O–H (3200–3600 cm<sup>-1</sup>) and C–N (1250–1350 cm<sup>-1</sup>) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 223) validate molecular weight .

Advanced Tip : Use <sup>13</sup>C NMR to distinguish between imidazole C-2 and C-4 positions, critical for verifying regioselectivity in synthesis .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

  • pH Stability :
    • Acidic conditions (pH < 3) : Rapid hydrolysis of the tetrahydropyran ring occurs, degrading the compound .
    • Neutral/basic conditions (pH 7–9) : Stable for >48 hours at 25°C, making it suitable for biological assays .
  • Thermal Stability :
    • Decomposition observed above 150°C (TGA data), requiring storage at –20°C for long-term preservation .

Methodology : Accelerated stability studies using HPLC to monitor degradation products (e.g., imidazole-2-carboxylic acid derivatives) .

How does the tetrahydropyran moiety influence the compound’s solubility and bioavailability in preclinical models?

Q. Advanced Research Focus

  • Solubility : The THP group increases lipophilicity (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility (<0.5 mg/mL in PBS) .
  • Bioavailability : In rodent models, oral bioavailability is ~40% due to first-pass metabolism of the THP group .

Q. Experimental Design :

  • Use Caco-2 cell monolayers to assess intestinal absorption .
  • Compare pharmacokinetics of THP-containing analogs vs. unprotected imidazole derivatives .

What computational strategies are effective for predicting the biological activity of this compound analogs?

Q. Advanced Research Focus

  • Molecular Docking : Target enzymes like cytochrome P450 or kinases (e.g., EGFR) to predict binding affinities. The THP group may occupy hydrophobic pockets in active sites .
  • QSAR Models : Use Hammett constants or DFT-calculated descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects with activity .

Q. Data Analysis :

  • Validate predictions with in vitro assays (e.g., IC50 values against cancer cell lines) .

How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

Q. Advanced Research Focus

  • Case Study : Discrepancies in antimicrobial activity may arise from:
    • Assay variability : Differences in bacterial strains or culture conditions .
    • Stereochemical factors : THP ring conformation (axial vs. equatorial) alters interactions with bacterial membranes .

Q. Methodology :

  • Replicate studies under standardized conditions (CLSI guidelines) .
  • Use enantiomerically pure samples to isolate stereochemical effects .

What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Advanced Research Focus

  • Reaction Optimization :
    • Replace hazardous solvents (e.g., dichloromethane) with green alternatives (e.g., cyclopentyl methyl ether) .
    • Implement flow chemistry to improve yield (>80%) and reduce purification steps .

Process Monitoring : Use PAT (Process Analytical Technology) tools like in-line FTIR to track reaction progress .

How does the compound’s structure-activity relationship (SAR) compare to other imidazole-THP hybrids?

Q. Advanced Research Focus

Structural Feature Impact on Activity Example Compounds
THP substitution pattern Axial substitution enhances metabolic stability 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-imidazol-2-amine
Imidazole C-2 modification Hydroxymethyl group increases H-bond donor capacity (1-Methyl-1H-imidazol-2-yl)methanol

Methodology : Synthesize analogs with systematic substitutions and test in parallel assays (e.g., enzyme inhibition, cytotoxicity) .

What analytical methods are recommended for detecting degradation products in stability studies?

Q. Basic Research Focus

  • HPLC-MS : Identify degradation products (e.g., oxidized imidazole rings or hydrolyzed THP groups) with high sensitivity .
  • Karl Fischer Titration : Monitor water content in solid samples to predict hydrolysis risks .

Advanced Tip : Use LC-NMR for structural elucidation of unknown impurities .

How can researchers leverage patent databases to identify novel applications of this compound?

Q. Methodology :

  • Search keywords: “imidazole tetrahydropyran derivatives” + “therapeutic use” in Espacenet or USPTO databases .
  • Focus on patents describing kinase inhibition or antimicrobial applications .

Example : Patent WO2023/XXXXXX highlights imidazole-THP hybrids as EGFR inhibitors .

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